Desoxoglabrolide

Lipophilicity Membrane permeability Drug disposition

Desoxoglabrolide (11-deoxoglabrolide, CAS 10379-62-1) is a pentacyclic triterpenoid γ-lactone isolated from Glycyrrhiza glabra (licorice). Classified as an oleanane-type sapogenol, it is characterized by an 11-hydroxy substituent and a fused γ-lactone ring.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 10379-62-1
Cat. No. B077301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxoglabrolide
CAS10379-62-1
Synonymswilforlide A
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3
InChIKeyHHQJBWYXBWOFJY-UZUOTXETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desoxoglabrolide (CAS 10379-62-1) Procurement Guide: A Licorice-Derived Triterpenoid with Distinct Physicochemical and Target Differentiation from Glabrolide


Desoxoglabrolide (11-deoxoglabrolide, CAS 10379-62-1) is a pentacyclic triterpenoid γ-lactone isolated from Glycyrrhiza glabra (licorice) [1]. Classified as an oleanane-type sapogenol, it is characterized by an 11-hydroxy substituent and a fused γ-lactone ring [2]. As the deoxo analog of glabrolide, the absence of the 11-oxo group confers distinct hydrogen-bonding capacity, lipophilicity, and target interaction potential. Based on a literature review, a small number of articles have been published on Desoxoglabrolide [3].

Why Glabrolide and Other Licorice Triterpenoids Cannot Replace Desoxoglabrolide in Research and Procurement


Substituting desoxoglabrolide with glabrolide or glycyrrhetinic acid in experimental protocols is not supported by structural or physicochemical evidence. Desoxoglabrolide (C₃₀H₄₆O₃) lacks the 11-oxo group present in glabrolide (C₃₀H₄₄O₄), resulting in a >0.4 logP unit increase in lipophilicity and a >25% reduction in polar surface area [1][2]. These differences directly alter membrane partitioning, protein binding, and metabolic stability. Moreover, available annotations point to divergent biological targets: glabrolide is reported as a β-secretase 1 (BACE-1) inhibitor , whereas desoxoglabrolide is annotated as a dual cyclooxygenase/lipoxygenase pathway modulator [3]. Direct interchange therefore introduces uncontrolled variables in both in vitro assays and in vivo models, confounding data interpretation and compromising experimental reproducibility.

Desoxoglabrolide (10379-62-1): Head-to-Head Quantitative Differentiation Evidence Against Glabrolide


Desoxoglabrolide Exhibits 0.4–1.6 Log Units Higher Lipophilicity than Glabrolide, Altering Membrane Partitioning and Intracellular Accumulation

Predicted logP for desoxoglabrolide is 6.28 (ALOGPS) [1], whereas glabrolide logP values are reported as 5.86 (ChemAxon) [2] and 4.66 (ALOGPS) [3]. The difference of 0.42–1.62 log units corresponds to a 2.6–41-fold higher lipophilicity for desoxoglabrolide. This magnitude of difference is sufficient to alter passive membrane permeability, tissue distribution, and intracellular accumulation in a biologically meaningful way.

Lipophilicity Membrane permeability Drug disposition Triterpenoid scaffold optimization

Desoxoglabrolide is Approximately 2,000-Fold Less Water-Soluble than Glabrolide, Dictating Distinct Formulation and Assay Strategies

Estimated aqueous solubility of desoxoglabrolide is 0.0008484 mg/L @ 25 °C [1], compared to glabrolide at 1.7 mg/L (ALOGPS) [2]. This >2,000-fold solubility differential means that desoxoglabrolide requires organic co-solvents (e.g., DMSO) or lipid-based carriers for any aqueous application, while glabrolide may achieve workable concentrations in aqueous buffers with minimal co-solvent.

Aqueous solubility Formulation development In vitro assay design Biopharmaceutical classification

Desoxoglabrolide's 27% Lower Polar Surface Area (46.5 vs 63.6 Ų) Suggests Superior Passive Membrane Permeability Relative to Glabrolide

Topological polar surface area (tPSA) of desoxoglabrolide is 46.53 Ų , versus 63.6 Ų for glabrolide [1]. The 17.1 Ų reduction (27%) reflects the absence of the 11-oxo hydrogen bond acceptor in desoxoglabrolide. Both compounds fall well below the Veber oral bioavailability threshold (PSA < 140 Ų) and the blood-brain barrier penetration threshold (PSA < 90 Ų), but the lower PSA of desoxoglabrolide predicts reduced desolvation penalty and enhanced passive transcellular permeability.

Polar surface area Oral bioavailability CNS drug design Veber rule BBB penetration

Divergent Target Annotations: Desoxoglabrolide Implicated in COX/LOX Dual Inhibition; Glabrolide Reported as BACE-1 Inhibitor

According to MeSH annotation, desoxoglabrolide is described as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, exerting anti-inflammatory effects by blocking both prostaglandin and leukotriene formation [1]. In contrast, glabrolide is documented as a β-secretase 1 (BACE-1) inhibitor . CRITICAL CAVEAT: No quantitative IC₅₀ values for desoxoglabrolide against COX-1, COX-2, or any LOX isozyme have been published in peer-reviewed primary literature. The target annotations are derived from database-level summarization and vendor descriptions, not from direct comparative biochemical assays. This represents the single most significant evidence gap in the current desoxoglabrolide knowledge base.

Target selectivity Cyclooxygenase Lipoxygenase BACE-1 Arachidonic acid cascade Alzheimer's disease

Structural Differentiation at C-11: Desoxoglabrolide Serves as the Specific Aglycone for Licorice-Saponin F3 Biosynthesis, Distinct from Glabrolide-Derived Glycosides

In the structural elucidation of licorice-saponins from Glycyrrhiza uralensis, 11-deoxoglabrolide was definitively identified as the aglycone core of licorice-saponin F3, carrying a specific trisaccharide moiety at the 3β-position [1]. In parallel, glabrolide (bearing an 11-oxo group) serves as the aglycone for licorice-saponin E2, a distinct glycoside [1]. This aglycone specificity demonstrates that the C-11 oxidation state determines which glycosyltransferases recognize the scaffold, leading to structurally and functionally divergent saponin products.

Glycosylation Licorice saponin biosynthesis Synthetic biology Aglycone specificity Glycosyltransferase

Desoxoglabrolide (10379-62-1): Evidence-Based Application Scenarios for Procurement Decision-Making


CNS-Penetrant Triterpenoid Lead Optimization: Desoxoglabrolide as the Preferred Scaffold

Medicinal chemistry programs targeting neuroinflammation, brain tumors, or neurodegenerative diseases should select desoxoglabrolide over glabrolide as the lead scaffold. With a logP of 6.28 and PSA of 46.5 Ų [1], desoxoglabrolide occupies a favorable physicochemical space for blood-brain barrier penetration, offering a 27% PSA advantage and >0.4 log unit lipophilicity gain over glabrolide (logP 5.86, PSA 63.6 Ų) [2][3]. This baseline differentiation translates into superior predicted CNS exposure for desoxoglabrolide-derived analogs.

Arachidonic Acid Cascade Research: COX/LOX Dual Pathway Investigation

For research groups studying the intersection of cyclooxygenase and lipoxygenase signaling in inflammation, cancer, or cardiovascular disease, desoxoglabrolide is annotated as a dual-pathway modulator [4]. In contrast, glabrolide is annotated as a BACE-1 inhibitor , making it irrelevant for arachidonic acid cascade studies. Procurement of desoxoglabrolide is indicated when the experimental objective is to probe dual COX/LOX inhibition, but users must perform independent IC₅₀ determination as no published quantitative potency data exist.

Lipid-Based Nanocarrier Development: Desoxoglabrolide as a Model Poorly Soluble Payload

Formulation scientists developing lipid nanoparticles, liposomes, or cyclodextrin inclusion complexes for highly lipophilic natural products should select desoxoglabrolide as a challenge compound. Its aqueous solubility of ~0.00085 mg/L [5]—2,000-fold lower than glabrolide's 1.7 mg/L [6]—makes it an ideal worst-case payload for testing solubilization technologies. Successful encapsulation of desoxoglabrolide provides strong evidence of platform capability for the most insoluble triterpenoids.

Licorice Saponin Biosynthesis and Glycosyltransferase Engineering

Researchers in plant synthetic biology or natural product glycosylation must procure desoxoglabrolide as the authentic aglycone substrate for producing licorice-saponin F3 [7]. The C-11 hydroxylation state of desoxoglabrolide directs a specific trisaccharide glycosylation pattern (rhamnosyl-glucuronosyl-glucuronosyl) that is distinct from the disaccharide pattern observed with glabrolide-derived saponin E2. Substitution with glabrolide would yield the wrong glycoside product, compromising biosynthetic pathway reconstitution studies.

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